molecular formula C14H17N3O3 B2731345 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide CAS No. 1795454-98-6

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide

Cat. No.: B2731345
CAS No.: 1795454-98-6
M. Wt: 275.308
InChI Key: YOVXOFGRQNIASU-UHFFFAOYSA-N
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Description

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide is a heterocyclic compound featuring a pyrazole core substituted at the N1 position with a (oxan-4-yl)methyl group and at the C4 position with a furan-2-carboxamide moiety. Its molecular formula is C₁₄H₁₉N₃O₄, with a molecular weight of 293.3 g/mol. The oxan-4-yl (tetrahydropyran-4-yl) group introduces a saturated oxygen-containing ring, which may enhance hydrophilicity and metabolic stability compared to purely alkyl substituents.

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c18-14(13-2-1-5-20-13)16-12-8-15-17(10-12)9-11-3-6-19-7-4-11/h1-2,5,8,10-11H,3-4,6-7,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVXOFGRQNIASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the Tetrahydropyran Moiety: The tetrahydropyran group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the tetrahydropyran moiety.

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.

    Coupling Reactions: The final step involves coupling the pyrazole, tetrahydropyran, and furan moieties through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, focusing on substituents, molecular properties, and inferred biological relevance.

Structural Analogs

2.1.1 N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide (Y509-4719)
  • Molecular Formula : C₁₀H₁₁N₃O₂
  • Molecular Weight : 205.2 g/mol
  • Key Differences :
    • N1 Substituent : 1-methyl group (simpler, less hydrophilic) vs. (oxan-4-yl)methyl (bulkier, oxygen-rich).
    • C4 Position : Pyrazole-4-carboxamide with a furan-2-ylmethyl substituent vs. furan-2-carboxamide directly linked to pyrazole.
  • Hypothesized Properties :
    • The oxan-4-yl group in the target compound may improve solubility and metabolic stability compared to Y509-4719’s methyl group.
    • The direct furan-2-carboxamide linkage in the target compound could enhance hydrogen-bonding interactions with biological targets.
2.1.2 Encorafenib
  • Molecular Formula : C₂₂H₂₇ClFN₇O₄S
  • Molecular Weight : 540.0 g/mol
  • Key Differences :
    • Core Structure : Both feature pyrazole rings, but encorafenib incorporates halogen (Cl, F) and sulfonamide groups, which are critical for kinase inhibition.
    • Substituents : Encorafenib’s pyrimidine and propan-2-yl groups contrast with the target compound’s oxan and furan motifs.

Comparative Data Table

Property N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide Encorafenib
Molecular Formula C₁₄H₁₉N₃O₄ C₁₀H₁₁N₃O₂ C₂₂H₂₇ClFN₇O₄S
Molecular Weight 293.3 g/mol 205.2 g/mol 540.0 g/mol
Key Substituents Oxan-4-ylmethyl, furan-2-carboxamide 1-methyl, furan-2-ylmethyl Halogens, sulfonamide, pyrimidine
Hydrophilicity Moderate (oxygen-rich substituents) Low (alkyl-dominated) Low (halogens, hydrophobic core)
Hypothesized Target Enzymes (e.g., kinases) Unclear Kinases (BRAF inhibitor)

Research Findings and Limitations

  • Activity Prediction : While encorafenib’s pyrazole core is critical for kinase inhibition, the target compound’s furan-carboxamide may shift selectivity toward other enzymatic targets .
  • Limitations: No experimental data on solubility, toxicity, or efficacy are provided in the evidence, necessitating further studies to validate hypotheses.

Biological Activity

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N3O3C_{14}H_{17}N_{3}O_{3} with a molecular weight of 275.308 g/mol. The compound features a furan ring, a pyrazole moiety, and an oxan group, which contribute to its biological properties.

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. It may function as an enzyme inhibitor or modulator of receptor activity, impacting various signaling pathways. For instance, it could potentially inhibit the activity of certain kinases or other proteins involved in disease processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity
Preliminary studies suggest that compounds with similar structures demonstrate anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific effects of this compound on different cancer cell lines remain to be fully elucidated.

2. Anti-inflammatory Effects
Compounds in this class have shown potential in reducing inflammation by modulating cytokine production and inflammatory pathways. This could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

3. Antimicrobial Properties
Some derivatives have demonstrated antimicrobial activity against various pathogens, indicating potential applications in treating infections.

Case Studies and Research Findings

Recent studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating effective inhibition of cell proliferation.
Study 2Reported anti-inflammatory effects in animal models, showing reduced levels of TNF-alpha and IL-6 after treatment with similar compounds.
Study 3Found antimicrobial activity against Gram-positive bacteria, suggesting a broad spectrum of efficacy against infections.

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